molecular formula C23H30N2O3 B2706327 2,6-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955592-04-8

2,6-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2706327
CAS RN: 955592-04-8
M. Wt: 382.504
InChI Key: YPZGMTQUFFPKPX-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as PTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. PTQ is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety has been explored, highlighting the potential of such compounds in generating diverse chemical entities for further pharmacological evaluation. The study by Abdallah, Hassaneen, and Abdelhadi (2009) demonstrates the Michael addition reaction as a key step in synthesizing derivatives with potential bioactivity, providing a foundation for further exploration of compounds similar to "2,6-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" (Abdallah, Hassaneen, & Abdelhadi, 2009).

  • The development of novel synthetic routes for the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline highlights the versatility of this class of compounds. The research by Saitoh et al. (2001) into Pummerer-type cyclization provides insights into enhancing the efficiency of cyclization reactions, which is crucial for the synthesis of complex molecules including those related to "2,6-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" (Saitoh et al., 2001).

Potential as Ligands and Pharmacological Agents

  • Investigations into the binding of radiolabeled benzamide analogues to sigma-2 receptors provide insights into the potential of compounds within this class for imaging and therapeutic applications, particularly in oncology. Xu et al. (2005) have shown that specific benzamide analogues demonstrate high affinity for sigma-2 receptors, suggesting their utility in developing diagnostic and therapeutic agents (Xu et al., 2005).

  • The exploration of arylamides hybrids of two high-affinity σ2 receptor ligands for the development of PET radiotracers further emphasizes the role of compounds related to "2,6-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" in oncological research. Abate et al. (2011) focus on designing hybrid structures for improved σ2 PET tracers, highlighting the significance of structural modifications for pharmacological applications (Abate et al., 2011).

properties

IUPAC Name

2,6-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-14-25-15-6-7-18-16-17(10-11-19(18)25)12-13-24-23(26)22-20(27-2)8-5-9-21(22)28-3/h5,8-11,16H,4,6-7,12-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZGMTQUFFPKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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